

A Technical Guide to the Physicochemical Properties of Deschloro Clomiphene-d5

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Compound of Interest		
Compound Name:	Deschloro Clomiphene-d5	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **Deschloro Clomiphene-d5**, a deuterated analog of a Clomiphene metabolite. Due to its nature as a research chemical and stable isotope-labeled internal standard, detailed experimental data on some of its properties are not extensively published. This document collates available information from various suppliers and scientific literature to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The guide also outlines relevant experimental protocols and visualizes key concepts through diagrams to facilitate a deeper understanding of its application and biological context.

Introduction

Deschloro Clomiphene-d5 is the deuterium-labeled version of Deschloro Clomiphene, a known analog and impurity of Clomiphene.[1][2][3] Clomiphene is a selective estrogen receptor modulator (SERM) widely used in the treatment of infertility.[4][5] Deuterated standards like **Deschloro Clomiphene-d5** are crucial for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where they serve as ideal internal standards to correct for matrix effects and variations in sample processing.[6] The five deuterium atoms on the phenyl ring provide a distinct mass shift without significantly altering the chemical properties, making it an excellent tool for sensitive and accurate quantification of the parent compound in biological matrices.[2][7]



Physicochemical Properties

The following tables summarize the available physicochemical data for **Deschloro Clomiphene-d5**. It is important to note that some properties, such as melting and boiling points, have not been extensively reported in the literature.

Table 1: General and Chemical Properties

Property	Value	Source(s)
Chemical Name	2-[4-(1,2- Diphenylethenyl)phenoxy]- N,N-diethyl-ethanamine-d5	[2][7]
Synonyms	Deschloro Clomiphene-d5	[2][7][8][9]
Molecular Formula	C26H24D5NO	[2][9][10]
Molecular Weight	376.55 g/mol	[2][9][10]
CAS Number	1346606-17-4	[2][7][8][10]
Unlabeled CAS Number	19957-52-9	[7][9]
Appearance	Neat solid, Crystalline solid	[7]

Table 2: Spectroscopic and Stability Information



Property	Value/Information	Source(s)
Storage Conditions	Recommended storage at -20°C for long-term stability.	[11]
NMR Spectroscopy	Specific spectral data not readily available in public literature. Expected to show characteristic peaks for the aromatic and aliphatic protons, with the absence of signals from the deuterated phenyl ring.	
Mass Spectrometry	Expected to show a distinct molecular ion peak at m/z 377.28 [M+H]+ in positive ion mode ESI-MS. Fragmentation pattern would be similar to the non-deuterated analog.	_
Solubility	Data for the deuterated compound is not specified. The parent compound, Clomiphene citrate, is soluble in DMSO (~25 mg/mL) and dimethylformamide (~30 mg/mL), and sparingly soluble in aqueous buffers.[11]	

Experimental Protocols

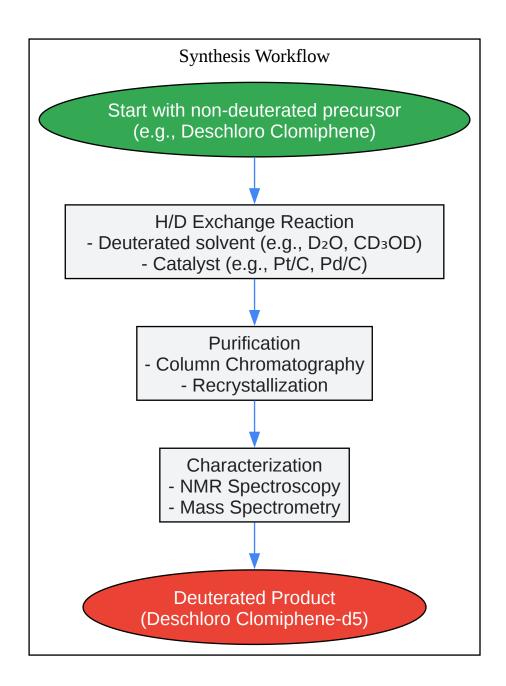
Detailed experimental protocols for the synthesis and analysis of **Deschloro Clomiphene-d5** are not widely published. However, based on established methods for Clomiphene and its analogs, the following protocols can be considered representative.

Synthesis of Deuterated Clomiphene Analogs



The synthesis of deuterated aromatic compounds can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. A general workflow for such a synthesis is outlined below.

Workflow for Synthesis of Deuterated Aromatic Compounds



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Caption: A generalized workflow for the synthesis of deuterated aromatic compounds.

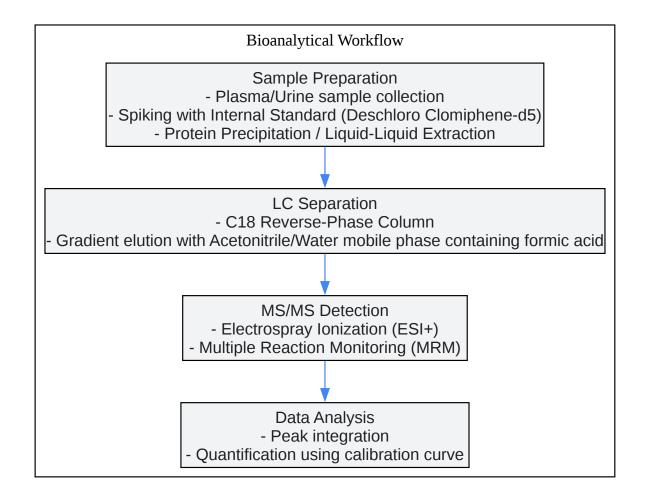


A typical procedure would involve dissolving the non-deuterated precursor in a deuterated solvent in the presence of a suitable catalyst and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.[12][13] The product is then purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry to confirm the isotopic enrichment and purity.

Bioanalytical Method using LC-MS/MS

The quantification of Deschloro Clomiphene (and by extension, the use of its d5-labeled internal standard) in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

Experimental Workflow for Bioanalysis





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Caption: A typical workflow for the bioanalysis of clomiphene analogs using LC-MS/MS.

Detailed Method Parameters (Representative):

- Sample Preparation:
 - Aliquots of plasma or urine are spiked with a known concentration of **Deschloro** Clomiphene-d5 as an internal standard.
 - Proteins are precipitated by adding a solvent like acetonitrile.
 - Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used to isolate the analyte.[14]
 - The supernatant or organic layer is evaporated to dryness and reconstituted in the mobile phase for injection.
- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., YMC-Pack C18-AM, 3μm; 4.6 mm i.d × 50 mm) is commonly used.[14]
 - Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[14][18]
 - Flow Rate: A flow rate of around 0.5-1.0 mL/min is standard.
- Mass Spectrometry:
 - Ionization: Positive ion electrospray ionization (ESI+) is generally used.
 - Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction
 Monitoring (MRM) mode for high selectivity and sensitivity.
 - MRM Transitions (Hypothetical):



- Deschloro Clomiphene: Q1 m/z 372.2 -> Q3 m/z [fragment ion]
- **Deschloro Clomiphene-d5**: Q1 m/z 377.3 -> Q3 m/z [corresponding fragment ion]

Biological Context and Signaling Pathway

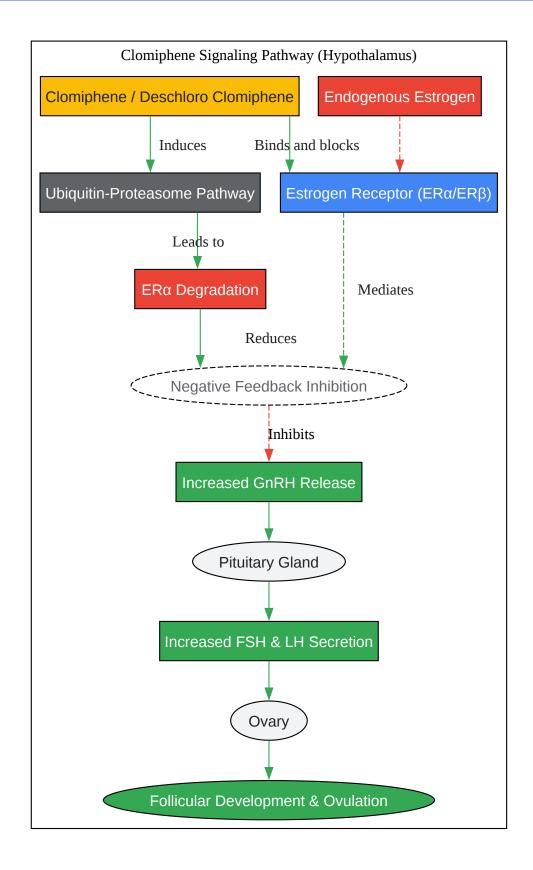
Deschloro Clomiphene is an analog of Clomiphene, which is a well-known Selective Estrogen Receptor Modulator (SERM).[3] SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity.[19][20][21][22] The mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that affect its interaction with co-regulatory proteins and subsequent gene transcription.[22][23]

In the context of its use for ovulation induction, Clomiphene acts as an estrogen antagonist in the hypothalamus.[4] This blocks the negative feedback of endogenous estrogen, leading to an increase in the release of Gonadotropin-Releasing Hormone (GnRH).[4] GnRH then stimulates the pituitary gland to produce more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate follicular development and ovulation.[4]

Furthermore, some studies suggest that clomiphene citrate can down-regulate the expression of Estrogen Receptor- α (ER α) through the ubiquitin-proteasome pathway, contributing to its antagonistic effects in certain tissues.[24]

Signaling Pathway of Clomiphene as a SERM





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Caption: A simplified diagram of the signaling pathway of clomiphene as a SERM in the hypothalamus.

Conclusion

Deschloro Clomiphene-d5 is a valuable tool for researchers in the field of drug metabolism and bioanalysis. While comprehensive physicochemical data for this specific deuterated analog is limited, its properties can be inferred from its non-deuterated counterpart and the general behavior of similar compounds. The provided information on its known properties, representative experimental protocols, and biological context aims to support its effective use in research settings. Further studies are warranted to fully characterize its physicochemical profile.

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